Kansuinine B
Overview
Description
Kansuinine B is a diterpenoid compound isolated from the roots of Euphorbia kansui, a plant traditionally used in Chinese medicine for treating edema, ascites, and asthma . This compound has garnered attention due to its significant biological activities, including anti-inflammatory and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kansuinine B is typically isolated from the ethanol extract of Euphorbia kansui roots. The extraction process involves bioassay-guided separation, where the 95% ethanol extract is subjected to various chromatographic techniques to isolate pure compounds . High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Kansuinine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
Kansuinine B has several scientific research applications, including:
Mechanism of Action
Kansuinine B exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-6 (IL-6) and nitric oxide (NO), by modulating the activity of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Anti-tumor Action: Induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and increasing the Bax/Bcl-2 ratio, which promotes cell death.
Comparison with Similar Compounds
Kansuinine B is part of a group of diterpenoids isolated from Euphorbia kansui, including:
- Kansuinine A
- Kansuinine C
- Kansuiphorin C
- 3-O-benzoyl-20-deoxyingenol
- 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol
Uniqueness: this compound stands out due to its potent anti-inflammatory and anti-tumor activities, which are more pronounced compared to some of its analogs . Its unique molecular structure contributes to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42O14/c1-18-26(50-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,47)35(46)38(24,52-21(4)40)29(42)19(2)28-32(49-28)36(5,6)30(43)25(41)27(18)51-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOILMZFESGPDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57685-46-8 | |
Record name | Kansuinin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57685-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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